N-(4-fluorophenyl)prop-2-enamide
Overview
Description
Comprehensive Analysis of “N-(4-fluorophenyl)prop-2-enamide”
The compound this compound is a type of enamide, which are organic compounds characterized by the presence of a carbon-carbon double bond (alkene) adjacent to a carbon-nitrogen double bond (amide). Enamides are known for their bioactive pharmacophores in various natural products and have been utilized as reagents for asymmetric incorporation of nitrogen functionality .
Synthesis Analysis
The synthesis of this compound can be inferred from the general methods reported for the synthesis of enamides. A general atom economic method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported, which could potentially be applied to the synthesis of this compound . Additionally, the synthesis of related fluorinated enamides has been achieved through the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides .
Molecular Structure Analysis
The molecular structure of enamides like this compound is characterized by the presence of a double bond between a carbon atom and a nitrogen atom (amide) adjacent to a carbon-carbon double bond (alkene). The presence of a fluorine atom on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity and stability .
Chemical Reactions Analysis
Enamides undergo various chemical reactions, including nucleophilic addition and cycloaddition reactions. The presence of fluorine in the structure can enhance the electrophilic reactivity of the enamide, as demonstrated by the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones through the S(N)V reaction . Moreover, enamides can be used as intermediates in the synthesis of complex molecules, such as atorvastatin, through 1,3-dipolar cycloaddition reactions .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not directly reported, related compounds exhibit good solubility in organic solvents and high thermal stability . The presence of fluorine is likely to influence the physical properties of the compound, such as its boiling point, melting point, and solubility in various solvents. The chemical properties, such as reactivity and stability, can also be affected by the fluorine atom due to its electronegativity and ability to stabilize adjacent positive charges .
Scientific Research Applications
Muscle Relaxant and Anti-inflammatory Activity
A study by Musso et al. (2003) focused on the synthesis of potent, centrally acting muscle relaxants derived from cinnamamide analogues. One compound, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, demonstrated potent muscle relaxant, antiinflammatory, and analgesic activities, highlighting its potential therapeutic applications (Musso et al., 2003).
Antimalarial Properties
Kos et al. (2022) investigated N-Phenyl-Substituted Cinnamanilides for their antimalarial properties. They discovered that several derivatives showed significant antimalarial activity, with one compound in particular demonstrating efficacy comparable to the standard chloroquine, suggesting a promising avenue for antimalarial drug development (Kos et al., 2022).
Investigation of Anti-Inflammatory Potential
Another study by Hošek et al. (2019) explored the anti-inflammatory potential of N-arylcinnamamide derivatives. The research showed that most compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, suggesting their utility in anti-inflammatory therapies (Hošek et al., 2019).
Inhibition of Met Kinase Superfamily
Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including one that demonstrated complete tumor stasis in a specific model, advanced into phase I clinical trials, highlighting their potential in cancer therapy (Schroeder et al., 2009).
properties
IUPAC Name |
N-(4-fluorophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCGCAYBLBKRDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390643 | |
Record name | N-(4-fluorophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60252-77-9 | |
Record name | N-(4-fluorophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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